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Compound of Interest

Compound Name: Pigment Yellow 110

Cat. No.: B1436609 Get Quote

Introduction

Isoindoline Yellow 110, also known as C.I. Pigment Yellow 110 and identified by CAS number

5590-18-1, is a high-performance organic pigment prized for its excellent lightfastness, weather

resistance, and thermal stability. These properties make it a preferred choice in demanding

applications such as automotive coatings, industrial paints, high-quality printing inks, and

plastics. This technical guide provides an in-depth overview of the spectroscopic data for

Isoindoline Yellow 110, covering Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform

Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The

information presented is intended for researchers, scientists, and professionals in the fields of

materials science and drug development to facilitate the identification, characterization, and

quality control of this important pigment.

Chemical Structure
The chemical structure of Isoindoline Yellow 110 is 3,3'-(1,4-phenylenediimino)bis(4,5,6,7-

tetrachloro-1H-isoindol-1-one). Its molecular formula is C₂₂H₆Cl₈N₄O₂.

Spectroscopic Data
The following sections present the available spectroscopic data for Isoindoline Yellow 110 in a

structured format, accompanied by detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy is a key technique for characterizing the color properties of pigments. The

absorption of UV and visible light by Isoindoline Yellow 110 is responsible for its characteristic

reddish-yellow hue.

Table 1: UV-Vis Spectroscopic Data for Isoindoline Yellow 110

Solvent
Absorption Maxima (λmax)
in nm

Reference

Data not available Data not available

Note: Specific absorption maxima for Isoindoline Yellow 110 in a designated solvent were not

available in the searched literature. The color and spectral characteristics are dependent on the

solvent and the physical state of the pigment.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the

molecular structure of Isoindoline Yellow 110. The key vibrational bands are indicative of its

isoindoline core and associated chemical bonds.

Table 2: FTIR Spectroscopic Data (ATR) for Isoindoline Yellow 110

Wavenumber (cm⁻¹)
Vibrational Mode
Assignment

Reference

Data not available Data not available

Note: While it is documented that FTIR is a common analytical method for this pigment, a

detailed list of peak assignments was not found in the available search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic

compounds. However, the low solubility of pigments like Isoindoline Yellow 110 presents a

significant challenge for solution-state NMR analysis.
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Table 3: ¹H NMR Spectroscopic Data for Isoindoline Yellow 110

Chemical Shift
(ppm)

Multiplicity Integration Assignment Reference

Data not

available

Data not

available

Data not

available

Data not

available

Table 4: ¹³C NMR Spectroscopic Data for Isoindoline Yellow 110

Chemical Shift (ppm) Assignment Reference

Data not available Data not available

Note: No specific ¹H or ¹³C NMR data for Isoindoline Yellow 110 was identified in the conducted

searches.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of organic pigments.

UV-Vis Spectroscopy Protocol
Sample Preparation: A dilute suspension of Isoindoline Yellow 110 is prepared in a suitable

organic solvent (e.g., N-Methyl-2-pyrrolidone, Dimethylformamide) in a quartz cuvette. Due

to the low solubility of the pigment, sonication may be required to achieve a fine, stable

dispersion.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition: The instrument is first blanked with the pure solvent. The absorption

spectrum of the pigment suspension is then recorded over a wavelength range of

approximately 200-800 nm.
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Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the

resulting spectrum.

Sample Preparation Data Acquisition Data Analysis

Prepare Dilute Suspension Sonication (if needed) Fill Quartz Cuvette Blank with Solvent Record Spectrum (200-800 nm) Identify λmax

Click to download full resolution via product page

UV-Vis Spectroscopy Experimental Workflow.

FTIR Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

Sample Preparation: A small amount of the dry Isoindoline Yellow 110 powder is placed

directly onto the ATR crystal.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or

germanium crystal) is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then brought into firm contact with the crystal using a pressure clamp, and the

sample spectrum is acquired. Typically, spectra are collected over a range of 4000 to 400

cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands and their corresponding wavenumbers. These bands are then assigned to specific

molecular vibrations.

Sample Preparation Data Acquisition Data Analysis

Place Powder on ATR Crystal Record Background Spectrum Apply Pressure to Sample Record Sample Spectrum Identify and Assign Peaks
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Click to download full resolution via product page

ATR-FTIR Spectroscopy Experimental Workflow.

NMR Spectroscopy Protocol
Sample Preparation: Due to the insolubility of Isoindoline Yellow 110 in common deuterated

solvents, specialized techniques may be required. High-temperature NMR or the use of

aggressive deuterated solvents (e.g., deuterated sulfuric acid, trifluoroacetic acid-d, or a

mixture of solvents) might be necessary to achieve sufficient concentration for analysis. The

sample is dissolved in the chosen solvent within a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H

and ¹³C NMR experiments.

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra. For

¹³C NMR, a larger number of scans is typically required to achieve an adequate signal-to-

noise ratio.

Data Analysis: The chemical shifts (δ) of the signals in the ¹H and ¹³C spectra are referenced

to an internal standard (e.g., tetramethylsilane - TMS) or the residual solvent peak. The

multiplicity and integration of the ¹H signals provide further structural information.

Sample Preparation

Data Acquisition

Data Analysis

Select Appropriate Deuterated Solvent Dissolve Sample in NMR Tube

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Reference Chemical Shifts Assign Signals
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NMR Spectroscopy Experimental Workflow.

Conclusion
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This technical guide has summarized the available spectroscopic information for Isoindoline

Yellow 110. While general characteristics and experimental approaches are well-established,

there is a notable lack of publicly available, detailed quantitative spectroscopic data (UV-Vis

absorption maxima, specific FTIR peak assignments, and ¹H/¹³C NMR chemical shifts). The

insolubility of the pigment is a significant factor limiting the acquisition of high-quality solution-

state NMR data. Further research and publication of comprehensive spectral data would be

highly beneficial for the scientific and industrial communities that utilize this high-performance

pigment.

To cite this document: BenchChem. [Spectroscopic Profile of Isoindoline Yellow 110: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1436609#isoindoline-yellow-110-spectroscopic-data-
uv-vis-ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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